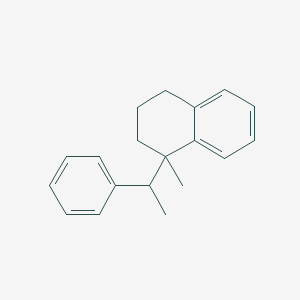![molecular formula C14H9N3O3Se B14307347 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole CAS No. 111480-75-2](/img/structure/B14307347.png)
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole is an organic compound that contains a selenium atom bonded to a 4-nitrophenyl group and a 1,2,4-oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 4-nitrophenylselenol with 3-phenyl-1,2,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 5-[(4-Aminophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials with unique properties, such as conductive polymers or catalysts.
Mécanisme D'action
The mechanism of action of 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways in biological systems. The selenium atom can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. The nitrophenyl group may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylselenol: Contains a selenium atom bonded to a 4-nitrophenyl group but lacks the oxadiazole ring.
3-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the selenium and nitrophenyl groups.
5-Phenyl-1,2,4-oxadiazole: Similar structure but lacks the selenium and nitrophenyl groups.
Uniqueness
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both the selenium atom and the 1,2,4-oxadiazole ring, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
111480-75-2 |
|---|---|
Formule moléculaire |
C14H9N3O3Se |
Poids moléculaire |
346.21 g/mol |
Nom IUPAC |
5-(4-nitrophenyl)selanyl-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9N3O3Se/c18-17(19)11-6-8-12(9-7-11)21-14-15-13(16-20-14)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
FWEKRPKTRUNYGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=N2)[Se]C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


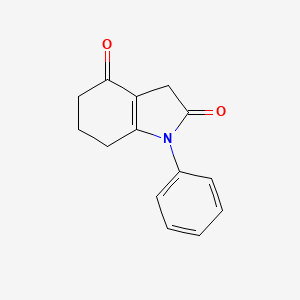
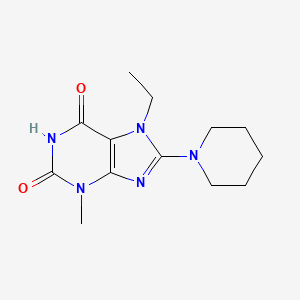
![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
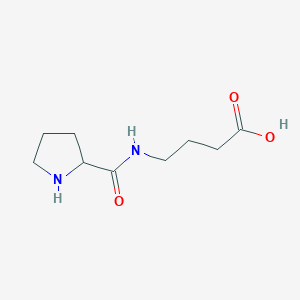
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
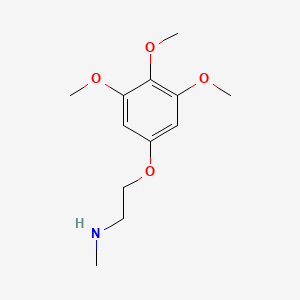
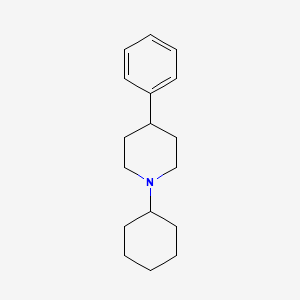
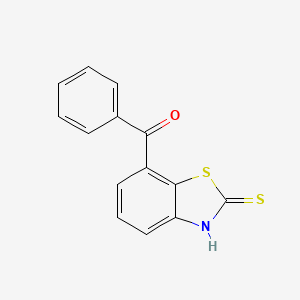

![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
